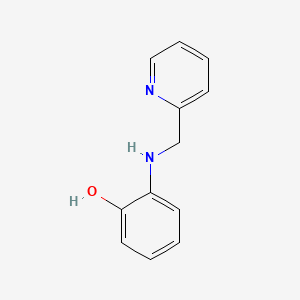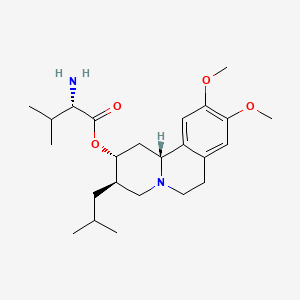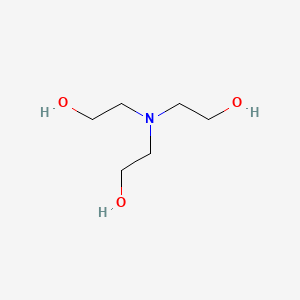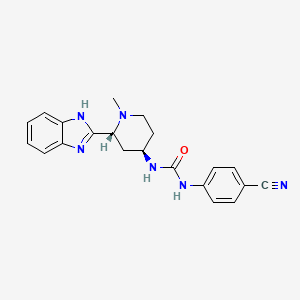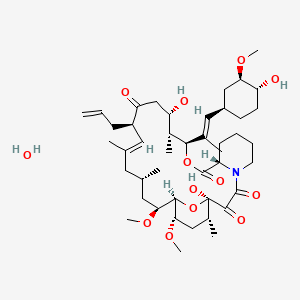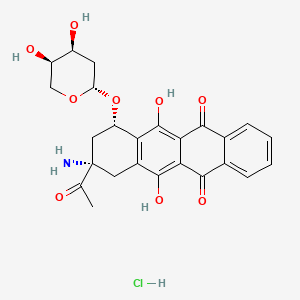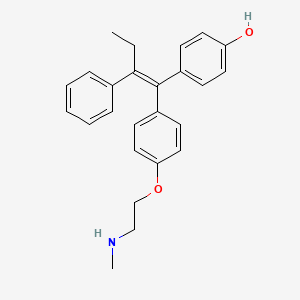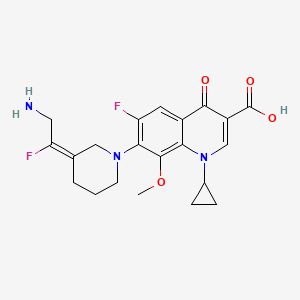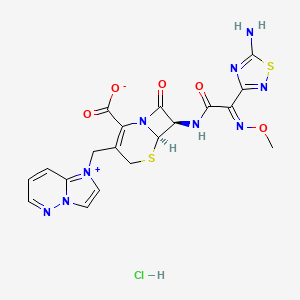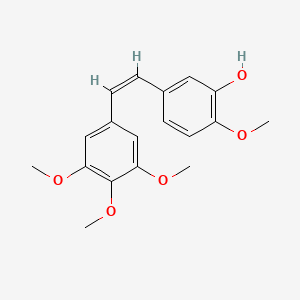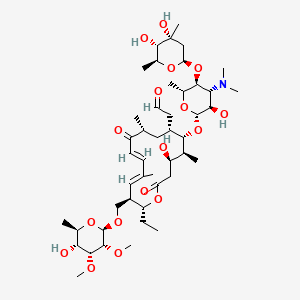
Tylosin
Übersicht
Beschreibung
Tylosin is a macrolide antibiotic and bacteriostatic feed additive used primarily in veterinary medicine. It is naturally produced as a fermentation product of the bacterium Streptomyces fradiae. This compound has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. It is commonly used to treat bacterial infections in a variety of animal species and has also been employed as a growth promotant in some species .
Wissenschaftliche Forschungsanwendungen
Tylosin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of macrolide antibiotics and their biosynthesis.
Biology: It is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: this compound is used in veterinary medicine to treat bacterial infections in animals.
Industry: this compound is used as a feed additive to promote growth and improve feed efficiency in livestock.
Wirkmechanismus
Target of Action
Tylosin’s primary targets are the 23S rRNA nucleotides G748 and A2058 in the 50S ribosomal subunit of susceptible bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and replication .
Mode of Action
This compound operates by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center . This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying .
Biochemical Pathways
This compound is produced by Streptomyces fradiae via a combination of polyketide and deoxyhexose metabolism .
Pharmacokinetics
The pharmacokinetic properties of this compound make it a valuable antibiotic for treating a wide range of infections in various animal species .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis in susceptible bacteria, thereby preventing their growth and multiplication . At higher concentrations, this compound may exert a bactericidal effect, especially against certain Gram-positive organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microplastics in the environment can act as carriers for antibiotics like this compound . Moreover, the degradation of this compound can be influenced by the microbial community present in the environment .
Biochemische Analyse
Biochemical Properties
Tylosin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents (D-mycaminose, 6-deoxy-D-allose and L-mycarose) in a preferred but not obligatory order .
Molecular Mechanism
This compound A exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polyketide lactone is also hydroxylated following attachment of the first sugar .
Dosage Effects in Animal Models
The effects of this compound A vary with different dosages in animal models. For instance, this compound was administered intramuscularly (10 mg/kg b.w) to healthy and S.suis infected pigs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tylosin is produced through a combination of polyketide and deoxyhexose metabolism. The biosynthesis involves the addition of D-mycaminose to the aglycone, followed by concurrent ring oxidation at C-20 and C-23 to generate the tylonolide moiety. This is then substituted with L-mycarose and 6-deoxy-D-allose .
Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation using Streptomyces fradiae. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified for use .
Analyse Chemischer Reaktionen
Types of Reactions: Tylosin undergoes various chemical reactions, including oxidation, reduction, and substitution. The addition of D-mycaminose to the aglycone and subsequent ring oxidation are key steps in its biosynthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include D-mycaminose, L-mycarose, and 6-deoxy-D-allose. The reactions typically occur under controlled fermentation conditions with specific temperature and pH requirements .
Major Products Formed: The major products formed from these reactions include this compound A, this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin). These derivatives contribute to the overall potency of this compound .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Tilmicosin: A semi-synthetic derivative of tylosin with a similar antibacterial spectrum but different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its high activity against Mycoplasma species and its use as a growth promotant in livestock. Its broad spectrum of activity against Gram-positive bacteria and limited range of Gram-negative bacteria also distinguishes it from other macrolides .
Eigenschaften
| The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes | |
CAS-Nummer |
1401-69-0 |
Molekularformel |
C46H77NO17 |
Molekulargewicht |
916.1 g/mol |
IUPAC-Name |
2-[(4R,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(3R,5S)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27?,28+,29-,30-,32-,33-,35+,36?,37-,38-,39-,40-,41?,42+,43+,44?,45-,46?/m1/s1 |
InChI-Schlüssel |
WBPYTXDJUQJLPQ-ZAXAODHASA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H](C([C@@H](C(O2)C)O[C@H]3CC([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@H](C([C@@H]([C@H](O4)C)O)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Aussehen |
Almost white or slightly yellow powder |
Color/Form |
Crystals from water |
melting_point |
128-132 °C |
| 1401-69-0 1405-54-5 |
|
Physikalische Beschreibung |
Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
11032-12-5 (hydrochloride) |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
In water, 5 mg/mL at 25 °C Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. |
Synonyme |
Fradizine Hydrochloride, Tylosin Tartrate, Tylosin Tylan Tylosin Tylosin Hydrochloride Tylosin Tartrate Tylosin Tartrate (Salt) Tylosine |
Dampfdruck |
1.98X10-34 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


